2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Studies
A study by Virk et al. (2018) discussed the conventional and microwave-assisted synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including compounds structurally related to "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide." These compounds were evaluated for their inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating potential biological activities. SAR studies and molecular docking provided insights into the compounds' modes of binding against the studied enzymes (Virk et al., 2018).
Application in Carbohydrate Chemistry
Spjut et al. (2010) reported on the synthesis and application of a protected glycosyl donor, showcasing a methodology that could be relevant to the modification and synthesis of complex molecules, including "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" and its derivatives for use in carbohydrate chemistry (Spjut et al., 2010).
Biological Activity Evaluation
Khalid et al. (2014) synthesized a series of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These derivatives showed promising activity, indicating the potential of "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" related compounds in therapeutic applications (Khalid et al., 2014).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of derivatives and analogues of "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" to evaluate their antimicrobial and anticancer activities. For instance, Anuse et al. (2019) synthesized substituted 2-aminobenzothiazoles derivatives and evaluated them for their docking properties and antimicrobial activity, highlighting the potential of such compounds in addressing antimicrobial resistance (Anuse et al., 2019).
Mechanism of Action
Target of action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific targets of “2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide” would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, piperidine derivatives can interact with their targets through various types of chemical bonds and interactions, including hydrogen bonds, ionic bonds, and hydrophobic interactions .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives are involved in a wide range of biochemical pathways due to their versatile chemical structure .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Piperidine derivatives can have a wide range of effects, from modulating enzyme activity to interacting with cell receptors .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXDZJTXBXGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.